4-prop-2-enoxy-N-propylbenzamide
Description
4-Prop-2-enoxy-N-propylbenzamide is a benzamide derivative characterized by a propenoxy (allyloxy) group at the 4-position of the benzene ring and an N-propylamide substituent. This compound combines the rigidity of the benzamide core with the reactivity of the propenoxy group, which may influence its chemical stability, solubility, and biological interactions. The propenoxy group’s conjugated double bond may enhance electrophilic reactivity or participate in π-π stacking interactions, distinguishing it from simpler alkoxy-substituted analogues .
Properties
IUPAC Name |
4-prop-2-enoxy-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-9-14-13(15)11-5-7-12(8-6-11)16-10-4-2/h4-8H,2-3,9-10H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNOZTPTEWPEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-prop-2-enoxy-N-propylbenzamide typically involves the following steps:
Preparation of 4-(allyloxy)benzoic acid: This can be achieved by reacting 4-hydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate.
Conversion to 4-(allyloxy)benzoyl chloride: The 4-(allyloxy)benzoic acid is then converted to its corresponding acid chloride using thionyl chloride.
Formation of this compound: Finally, the 4-(allyloxy)benzoyl chloride is reacted with propylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-prop-2-enoxy-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of the amide group.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxide or aldehyde derivatives.
Reduction: Propylamine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-prop-2-enoxy-N-propylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery and development.
Medicine: It may exhibit pharmacological properties that make it useful in the treatment of certain diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-prop-2-enoxy-N-propylbenzamide involves its interaction with specific molecular targets. The allyloxy group can interact with enzymes or receptors, leading to a biological response. The propyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites.
Comparison with Similar Compounds
Table 1: Alkoxy Substituent Effects
| Compound | Alkoxy Group | Key Properties | Reference |
|---|---|---|---|
| This compound | Propenoxy (allyl) | High reactivity, potential for conjugation | |
| 4-Isopropoxy analogue | Isopropoxy | Reduced steric hindrance, metabolic stability | |
| 2-Propoxybenzamide derivative | Propoxy | Improved solubility, moderate lipophilicity |
Benzamide Derivatives with Heterocyclic Rings
Heterocyclic rings in benzamide derivatives often enhance target specificity or bioactivity:
- Compared to this compound, this compound’s oxadiazole moiety may confer higher thermal stability but lower membrane permeability.
- 4-(Dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (): The thiazole ring enhances aromatic stacking interactions, while the sulfamoyl group adds acidity. These features contrast with the neutral propenoxy group in the target compound.
Table 2: Heterocyclic Ring Contributions
| Compound | Heterocycle | Biological Implications | Reference |
|---|---|---|---|
| Oxadiazole-containing analogue | 1,2,5-Oxadiazole | Enhanced polarity, enzymatic inhibition | |
| Thiazole-containing analogue | 1,3-Thiazole | Improved aromatic interactions, target affinity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
